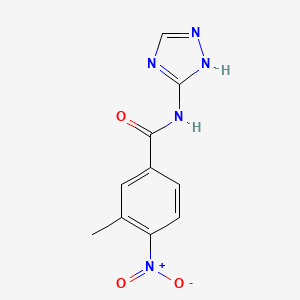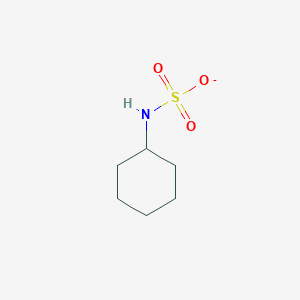![molecular formula C18H22O6 B1227061 7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione CAS No. 156980-57-3](/img/structure/B1227061.png)
7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione is a natural product found in Streptomyces nashvillensis and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthetic Methods : Suzuki et al. (2001) discussed the synthesis of analogues related to the specified compound, utilizing various carboxylic acids and oxidation processes, highlighting the compound's relevance in synthetic chemistry (Suzuki et al., 2001).
- Structural Analysis : The work by Mikhal’chuk et al. (2007) focused on synthesizing and analyzing the structure of related derivatives, employing NMR spectroscopy for detailed structural insights (Mikhal’chuk et al., 2007).
Chemical Transformations and Reactions
- Chemical Rearrangements : Knott and Mellor (1972) explored the photochemical rearrangement of related compounds, contributing to an understanding of the dynamic behavior of these molecules under certain conditions (Knott & Mellor, 1972).
- Reaction Dynamics : The study by Šafár̆ et al. (2000) investigated the ring opening reaction of similar compounds with cyclic secondary amines, providing insight into the reactivity and potential applications of such molecules (Šafár̆ et al., 2000).
Applications in Organic Synthesis
- Synthesis of Complex Molecules : Research by Favre et al. (2010) involved using related structures as intermediates in the synthetic pathway toward complex organic compounds, demonstrating the utility of these molecules in advanced organic synthesis (Favre et al., 2010).
- Novel Synthetic Pathways : Basavaiah and Satyanarayana (2001) described a novel synthesis approach for related propellano-bislactones, showcasing innovative methods in organic chemistry (Basavaiah & Satyanarayana, 2001).
Miscellaneous Research Applications
- Advanced Organic Reactions : Zezula et al. (2001) focused on the Diels-Alder cycloadditions of derivatives, which is crucial for understanding complex organic reaction mechanisms (Zezula et al., 2001).
- Crystal Structure Analysis : The study by Wang Wei-don (2014) involved the synthesis of a novel compound and its characterization through crystallography, adding to the knowledge of molecular structures (Wang Wei-don, 2014).
Propiedades
Número CAS |
156980-57-3 |
|---|---|
Nombre del producto |
7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
Fórmula molecular |
C18H22O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
7,8-dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
InChI |
InChI=1S/C18H22O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8,10,12,15,20,22H,2,4-7H2,1,3H3 |
Clave InChI |
VSUPSZGXABDKGD-UHFFFAOYSA-N |
SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
SMILES canónico |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
Sinónimos |
tetrodecamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



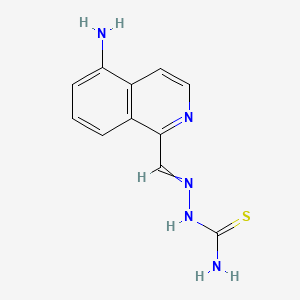
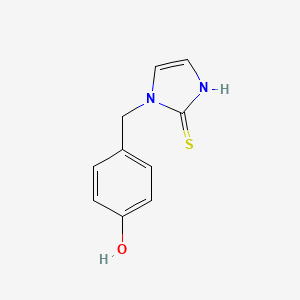
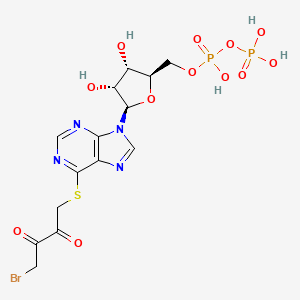
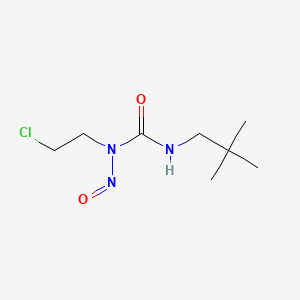
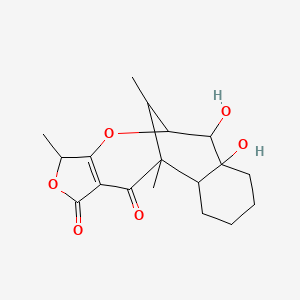
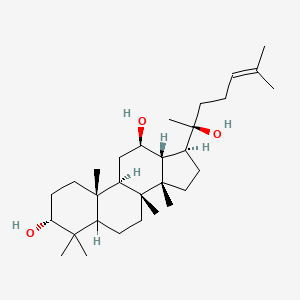
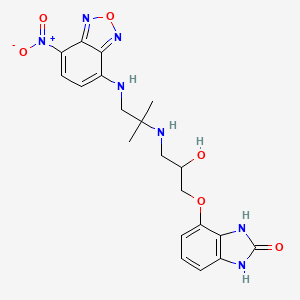
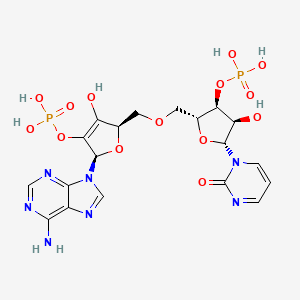
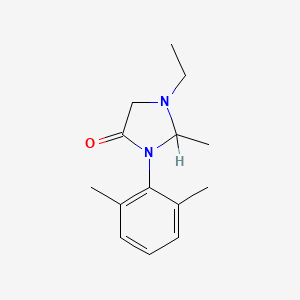
![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea](/img/structure/B1226997.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)
